molecular formula C11H12N4O2S B4684928 2-{[4-cyclopropyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

2-{[4-cyclopropyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B4684928
M. Wt: 264.31 g/mol
InChI Key: GWKFONAMHXLTCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-cyclopropyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, also known as CP-690,550, is a small molecule drug that belongs to the class of Janus kinase inhibitors. It was first synthesized in 2005 by Pfizer, and since then, it has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

2-{[4-cyclopropyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide selectively inhibits the activity of Janus kinases, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting these kinases, this compound blocks the downstream signaling pathways, leading to the suppression of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various preclinical and clinical studies. It has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-6 and TNF-α, and increase the levels of anti-inflammatory cytokines, such as IL-10. It also suppresses the activation and proliferation of T cells and B cells, leading to the suppression of immune response.

Advantages and Limitations for Lab Experiments

2-{[4-cyclopropyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has several advantages for lab experiments, including its high selectivity and potency, which make it an ideal tool for studying the role of Janus kinases in various diseases. However, it also has some limitations, including its poor solubility and stability, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of 2-{[4-cyclopropyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. One of the most promising directions is its potential application in the treatment of autoimmune diseases, such as lupus and type 1 diabetes. Another direction is the development of novel formulations and delivery systems that can improve its solubility and stability. Additionally, further studies are needed to investigate its long-term safety and efficacy in humans.

Scientific Research Applications

2-{[4-cyclopropyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It works by inhibiting the activity of Janus kinases, which are involved in the signaling pathways of various cytokines and growth factors that play a crucial role in the pathogenesis of these diseases.

properties

IUPAC Name

2-[[4-cyclopropyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c12-9(16)6-18-11-14-13-10(8-2-1-5-17-8)15(11)7-3-4-7/h1-2,5,7H,3-4,6H2,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKFONAMHXLTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN=C2SCC(=O)N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[4-cyclopropyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 2
2-{[4-cyclopropyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 3
2-{[4-cyclopropyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 4
Reactant of Route 4
2-{[4-cyclopropyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 5
2-{[4-cyclopropyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 6
2-{[4-cyclopropyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

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